2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile
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Overview
Description
2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile is a chemical compound with the molecular formula C18H18N2O It is characterized by the presence of a benzhydryl group attached to a hydroxyazetidine ring, which is further connected to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile typically involves the reaction of benzhydryl chloride with 3-hydroxyazetidine in the presence of a base, followed by the addition of acetonitrile. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The benzhydryl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-(1-Benzhydryl-3-oxoazetidin-3-yl)acetonitrile.
Reduction: Formation of 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)ethylamine.
Substitution: Formation of various substituted benzhydryl derivatives.
Scientific Research Applications
2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile involves its interaction with specific molecular targets. The benzhydryl group can interact with hydrophobic pockets in proteins, while the hydroxyazetidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Benzhydryl-3-hydroxyazetidine: Similar structure but lacks the acetonitrile group.
2-(1-Diphenylmethyl-3-hydroxyazetidin-3-yl)acetonitrile: A closely related compound with similar properties.
Uniqueness
2-(1-Benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile is unique due to the presence of both the benzhydryl and acetonitrile groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1-benzhydryl-3-hydroxyazetidin-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c19-12-11-18(21)13-20(14-18)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,21H,11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGVZRQYYMBDGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(CC#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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